![molecular formula C20H26BNO4 B2354500 2-Hydroxy-2-methyl-n-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]propanamide CAS No. 2377607-33-3](/img/structure/B2354500.png)
2-Hydroxy-2-methyl-n-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Hydroxy-2-methyl-n-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]propanamide” is a chemical compound with the CAS Number: 2377607-33-3. It has a molecular weight of 355.24 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C20H26BNO4/c1-18(2,24)17(23)22-16-10-8-13-11-15(9-7-14(13)12-16)21-25-19(3,4)20(5,6)26-21/h7-12,24H,1-6H3,(H,22,23) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 355.24 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Antimicrobial Activity
A derivative of 2-Hydroxy-2-methyl-n-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]propanamide, specifically N-(naphthalen-1-yl)propanamide, has been synthesized and shown to possess notable antimicrobial activities. These compounds have been effective against a range of bacteria and fungi, exhibiting potency comparable to standard antimicrobial agents like ketoconazole and chloramphenicol in certain cases (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Cytotoxic Activities
Further research into similar derivatives, such as thiazole derivatives, has revealed significant cytotoxic activities against various cancer cell lines, indicating potential for cancer research and therapy. These compounds demonstrate notable selectivity in inhibiting the growth of specific cancer cells, which can be a crucial aspect in the development of anticancer drugs (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).
Potential Anti-inflammatory and Analgesic Agents
Some derivatives of this compound have been synthesized and assessed for their anti-inflammatory and analgesic activities. Certain derivatives showed high efficacy in reducing inflammation and pain in vivo, with lower ulcerogenic properties compared to standard drugs like naproxen. This points towards their potential use as non-ulcerogenic anti-inflammatory and analgesic agents (Berk, Erol, Kupeli, & Yeşilada, 2009).
Sigma Receptor Binding and Antiproliferative Activity
Some derivatives have been identified for their potent and selective binding to sigma(1) receptors, suggesting their utility in neuroscience research. Moreover, their antiproliferative activity against glioma cells opens avenues for exploring their therapeutic potential in tumor research and therapy (Berardi, Ferorelli, Abate, Pedone, Colabufo, Contino, & Perrone, 2005).
Application in Fluorescent Probes for Alzheimer’s Disease
A specific derivative has been developed as a fluorescent probe for β-amyloids, a hallmark of Alzheimer’s disease. The compound demonstrated high binding affinity towards Aβ aggregates, suggesting its potential application in the molecular diagnosis of Alzheimer’s disease (Fa, Zhou, Zhang, Yin, Zhang, Huo, Hou, Luo, Mao, & Zhang, 2015).
properties
IUPAC Name |
2-hydroxy-2-methyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BNO4/c1-18(2,24)17(23)22-16-10-8-13-11-15(9-7-14(13)12-16)21-25-19(3,4)20(5,6)26-21/h7-12,24H,1-6H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABSDUIANZSADE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)NC(=O)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

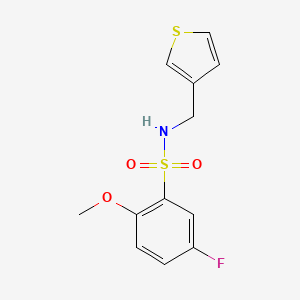
![4-[(2-Fluorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2354421.png)
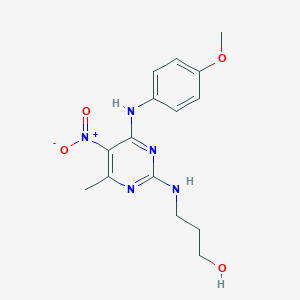

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2354427.png)
![3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354428.png)
![3-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2354429.png)

![3-nitro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2354433.png)
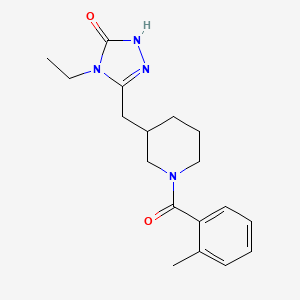
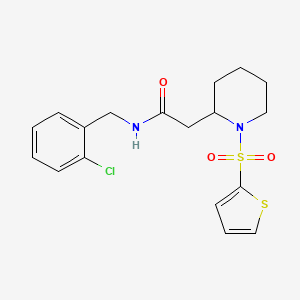
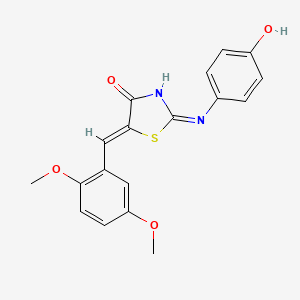
![1-((4-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2354439.png)
